molecular formula C19H18O5S B5089199 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate

3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate

Cat. No. B5089199
M. Wt: 358.4 g/mol
InChI Key: BAMHRNCPJCGZAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate, also known as TMCB, is a chemical compound that has been widely used in scientific research for its unique properties. TMCB is a fluorescent probe that can be used to detect various biological molecules, including proteins, lipids, and nucleic acids. In

Mechanism of Action

The mechanism of action of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate involves the intercalation of the compound into the target molecule, which leads to changes in fluorescence intensity. 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate has a planar structure that allows it to fit into the grooves of DNA and RNA, as well as the hydrophobic pockets of proteins and lipids. The intercalation of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate into the target molecule causes changes in the local environment, which leads to changes in fluorescence intensity.
Biochemical and Physiological Effects:
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate has been shown to have minimal toxicity and does not affect cell viability or proliferation. 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate has been used in live cell imaging studies to visualize the localization and dynamics of various biological molecules. 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate has also been used in biochemical assays to measure enzyme activity and protein-ligand interactions. 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate has been shown to have high sensitivity and specificity for the detection of biological molecules.

Advantages and Limitations for Lab Experiments

The advantages of using 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate in lab experiments include its high sensitivity and specificity, as well as its ability to detect a wide range of biological molecules. 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate is also relatively easy to use and can be applied to a variety of experimental systems. The limitations of using 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate include its cost, as well as the need for specialized equipment, such as fluorescence microscopes, to visualize the fluorescence signal.

Future Directions

There are several future directions for the use of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate in scientific research. One direction is the development of new 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate analogs with improved properties, such as increased fluorescence intensity or specificity for certain biological molecules. Another direction is the application of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate in high-throughput screening assays for drug discovery. 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate can also be used in combination with other fluorescent probes to study complex biological processes, such as protein-protein interactions and signal transduction pathways. Overall, 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate is a valuable tool for scientific research and has the potential for further development and application in the future.

Synthesis Methods

The synthesis of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate involves the reaction of 7-hydroxy-4-methylcoumarin with 4-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine. The reaction yields 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate as a yellow powder with a purity of over 95%. The synthesis method is relatively simple and can be scaled up for large-scale production of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate.

Scientific Research Applications

3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate has been widely used in scientific research as a fluorescent probe for the detection of various biological molecules. For example, 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate can be used to detect the activity of enzymes, such as phospholipases and proteases, by monitoring changes in fluorescence intensity. 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate can also be used to detect lipid droplets in cells, which is important for the study of lipid metabolism and obesity. In addition, 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate can be used to detect nucleic acids, such as DNA and RNA, by intercalating into the nucleic acid structure and emitting fluorescence.

properties

IUPAC Name

(3,4,8-trimethyl-2-oxochromen-7-yl) 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O5S/c1-11-5-7-15(8-6-11)25(21,22)24-17-10-9-16-12(2)13(3)19(20)23-18(16)14(17)4/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMHRNCPJCGZAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C3=C(C=C2)C(=C(C(=O)O3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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